Ethyl 4-(cyclopentylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a cyclopentylamino group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Many compounds with similar structures, such as benzocaine , are local anesthetics that act on sodium ion channels on nerve membranes, blocking the conduction of nerve impulses .
Mode of Action
These compounds typically work by reducing the passage of sodium ions through the sodium ion channel, which affects the membrane potential and blocks the conduction of nerve impulses .
Biochemical Pathways
Similar compounds like benzocaine are known to affect the sodium ion channels, which play a crucial role in nerve impulse transmission .
Result of Action
The result of the action of similar compounds is typically a loss of sensation in the area where the compound is applied, due to the blocking of nerve impulses .
Action Environment
The action of similar compounds can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the individual’s body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the meta position. This is followed by the substitution of the nitro group with a cyclopentylamino group through a nucleophilic aromatic substitution reaction. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(cyclopentylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide for hydrolysis, followed by acidification.
Major Products:
Reduction: Ethyl 4-(cyclopentylamino)-3-aminobenzoate.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: 4-(Cyclopentylamino)-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: This compound has a cyclohexylamino group instead of a cyclopentylamino group, which can affect its steric properties and reactivity.
Ethyl 4-(cyclopentylamino)-3-aminobenzoate: The reduction product of this compound, which has different electronic properties due to the presence of an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(cyclopentylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMBCXAIQNESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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